molecular formula C8H5NO2S B1273803 Benzothiazole-5-carboxylic acid CAS No. 68867-17-4

Benzothiazole-5-carboxylic acid

Cat. No. B1273803
CAS RN: 68867-17-4
M. Wt: 179.2 g/mol
InChI Key: RBIZQDIIVYJNRS-UHFFFAOYSA-N
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Description

Benzothiazole-5-carboxylic acid is a chemical compound that is part of a broader class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The carboxylic acid functional group at the 5-position introduces reactivity that can be exploited in various chemical syntheses and applications, including the development of pharmaceuticals and materials with specific properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with carboxylic acid functionalities, has been explored in several studies. A facile synthesis method for benzothiazole-substituted pyridine-2-carboxylic acids has been developed, which forms complexes with lanthanides, as shown in the X-ray analysis of 11 complexes . Another study presents a Cu(II)-catalyzed oxidative decarboxylative synthesis of 2-aryl benzothiazole from phenylacetic acids, using dioxygen as the sole terminal oxidant . Additionally, a robust one-pot synthesis of benzothiazoles from carboxylic acids has been reported, using tetrabutylammonium bromide and triphenyl phosphite as the catalyst, which is tolerant to various substituted carboxylic acids .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of a minor product, a nine-coordinate complex [Eu(kappa(3)-L)(3)], was determined in one study . In another study, the regio- and stereoselectivity of a Pd(II)-catalyzed arylation of carboxamides was confirmed by the X-ray structures of representative compounds .

Chemical Reactions Analysis

This compound and its derivatives participate in a range of chemical reactions. The Cu(II)-catalyzed oxidative decarboxylative arylation of benzothiazoles is one such reaction, which proceeds through decarboxylation, C-H bond oxidation, ring-opening, and condensation steps . Another example is the use of the benzothiazole ring system as an "on-off" type of leaving group for the preparation of ketones and carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the presence of the carboxylic acid group. For instance, the photophysical studies of gadolinium chelates indicate that the triplet states of the new ligands are located at specific energy levels, and the ligands are good sensitizers of europium luminescence . The synthesis of poly(benzothiazole) from dicarboxylic acids has been achieved, with the resulting polymers exhibiting high molecular weights and significant thermal stability . The vibrational and electronic properties of related compounds, such as 5-benzimidazole carboxylic acid, have been studied using spectroscopic techniques and quantum chemical calculations .

Relevant Case Studies

Several case studies highlight the potential applications of this compound derivatives. For example, benzothiazole-2-ylcarboxylic acids with diverse spacers have been synthesized and evaluated as potent, orally active aldose reductase inhibitors . The synthesis of benzoxazole and benzothiazole derivatives from carboxylic acids, including on a solid resin support, demonstrates the versatility of these compounds in peptide and polypeptide synthesis .

Scientific Research Applications

Fluorescent and Colorimetric pH Probe

Benzothiazole-based aggregation-induced emission luminogens (AIEgens), including benzothiazole-5-carboxylic acid derivatives, have been used as highly sensitive pH sensors. These compounds exhibit multifluorescence emissions in different states and can function as chemosensors for physiological pH detection, useful in biosamples and neutral water samples (Li et al., 2018).

Antimicrobial Agents

Benzothiazole derivatives have demonstrated antimicrobial properties. For instance, compounds derived from this compound have shown activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Patel et al., 2011).

Synthesis of Benzothiazoles

This compound plays a role in the synthesis of benzothiazoles, a process that has been refined to increase efficiency and yield. This includes solid-phase synthesis methods and one-pot synthesis techniques (Huang & Tang, 2003), (Meghdadi et al., 2012).

Anticancer Properties

Research has indicated the potential of benzothiazole derivatives in cancer treatment. These compounds, including those derived from this compound, have been explored for their antitumor properties and drug delivery applications (Bradshaw et al., 2019).

Biological Evaluation in Chemotherapeutics

Benzothiazole compounds, including derivatives of this compound, have been extensively evaluated for their chemotherapeutic potential. These studies cover a range of pharmacological properties and have highlighted the significance of benzothiazole-based compounds in medicinal chemistry (Elgemeie et al., 2020).

Mechanism of Action

Target of Action

Benzothiazole-5-carboxylic acid and its derivatives have been found to interact with a variety of targets, primarily enzymes involved in various biological processes. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in cellular processes such as DNA replication, protein synthesis, and metabolic pathways.

Mode of Action

The this compound derivatives inhibit these enzymes, thereby disrupting the normal functioning of the cell . For instance, by inhibiting DNA gyrase, an enzyme involved in DNA replication, the compound can prevent bacterial cell division. Similarly, inhibition of enzymes like MurB, involved in the synthesis of bacterial cell walls, can lead to structural instability and eventual cell death .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. Similarly, the inhibition of dihydropteroate synthase disrupts the folate synthesis pathway, which is crucial for the synthesis of nucleic acids and amino acids .

Pharmacokinetics

The physicochemical properties of the compound, such as its lipophilicity, can influence its bioavailability .

Result of Action

The result of the action of this compound is the disruption of essential cellular processes, leading to the death of the cell. This is particularly relevant in the context of its antibacterial activity, where it can lead to the death of bacterial cells by inhibiting crucial enzymes .

Biochemical Analysis

Biochemical Properties

Benzothiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions are primarily inhibitory, affecting the catalytic activity of these enzymes and thereby influencing various metabolic pathways.

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the replication of certain bacterial cells by targeting key enzymes involved in DNA synthesis . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in the modulation of various biochemical pathways, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes and modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydroorotase and DNA gyrase, influencing the synthesis and degradation of nucleotides and other essential biomolecules . These interactions can alter metabolic flux and affect the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biological activity . The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and other biomolecules, ultimately influencing its biochemical effects.

properties

IUPAC Name

1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIZQDIIVYJNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370737
Record name Benzothiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68867-17-4
Record name Benzothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzothiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-mercapto-3-nitrobenzoic acid (1 eq.) and zinc dust (0.35 eq) in formic acid was refluxed for 6 h. The mixture was allowed to cool to room temperature, filtered and concentrated under reduced pressure. The residue was diluted with water, adjusted to pH=6.5 with aqueous NaOH (2N) and extracted three times with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with DCM/MeOH: 1/0 to 95/5) to afford benzothiazole-5-carboxylic acid.
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Synthesis routes and methods II

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
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Synthesis routes and methods III

Procedure details

4-Chloro-3-nitrobenzoic acid (22 g, 0.11 mol) was suspended in water, sodium hydroxide (4.33 g, 0.11 mol) and sodium sulfide hydrate (32 g) were added, and the mixture heated at reflux for 24 hours. After acidification with 5M hydrochloric acid the mixture was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and evaporated under reduced pressure. The product from this reaction (1 g, 5.9 mmol) was dissolved in formic acid and heated at reflux in the presence of zinc (0.1 g) for 6 hours. The mixture was allowed to cool and was concentrated under reduced pressure. The residue was diluted with water and neutralised with saturated aqueous sodium hydrogen carbonate. Extraction with tetrahydrofuran and ethyl acetate (1:1) gave a pale yellow solid (0.48 g) that was purified on silica gel using a methanol dichloromethane gradient.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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